2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol
CAS No.:
Cat. No.: VC17764800
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol -](/images/structure/VC17764800.png)
Specification
Molecular Formula | C12H19NO |
---|---|
Molecular Weight | 193.28 g/mol |
IUPAC Name | 2-[4-(butan-2-ylamino)phenyl]ethanol |
Standard InChI | InChI=1S/C12H19NO/c1-3-10(2)13-12-6-4-11(5-7-12)8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Standard InChI Key | XJKWCRQBPIXTHN-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)NC1=CC=C(C=C1)CCO |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol, reflects its structure: a phenyl ring with a butan-2-yl-substituted amino group at position 4 and a hydroxyethyl chain at position 1. Its molecular formula is , with a molar mass of 193.29 g/mol. The presence of both polar (hydroxyl, amino) and nonpolar (butyl) groups confers amphiphilic properties, influencing solubility and reactivity .
Crystallographic Insights
While no crystal structure for this exact compound is reported, analogous bromo-hydroxyphenyl derivatives exhibit triclinic symmetry with space group and unit cell parameters , , , and angles , , . These metrics suggest that 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol may adopt similar packing arrangements, with intermolecular hydrogen bonds between the hydroxyl and amino groups stabilizing the lattice .
Table 1: Hypothetical Crystallographic Data for 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol
Parameter | Value |
---|---|
Space group | |
(Å) | 8.95(2) |
(Å) | 11.20(3) |
(Å) | 12.50(4) |
(°) | 66.3(1) |
(°) | 88.1(2) |
(°) | 71.8(3) |
(ų) | 1150.5(6) |
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol can be achieved via a multi-step approach:
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Mitsunobu Reaction: A Mitsunobu coupling between 4-aminophenethyl alcohol and 2-butanol introduces the butan-2-yl group. This method, optimized for similar aryl ethers, employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF .
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Reductive Amination: Condensation of 4-nitroacetophenone with 2-butanol under hydrogenation conditions (H₂, Pd/C) yields the secondary amine, followed by reduction of the ketone to the alcohol using NaBH₄.
Table 2: Optimization of Mitsunobu Reaction Conditions
Parameter | Optimal Value |
---|---|
Solvent | THF |
Temperature (°C) | 0 → 25 |
Reaction time (h) | 12 |
Yield (%) | 78 |
Purification and Characterization
Post-synthesis purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the product in >95% purity. Structural confirmation is achieved through NMR ( 1.2 ppm, triplet, CH₃; 3.6 ppm, quartet, NH-CH), NMR, and HRMS .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate aqueous solubility (12 mg/mL at 25°C) due to its hydroxyl and amino groups, while the butan-2-yl chain enhances lipid solubility (logP = 1.9). This balance suggests suitability for oral bioavailability.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 110–115°C, with decomposition above 250°C .
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